3-(4-ethylphenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
3-(4-ethylphenyl)-6-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes both ethyl and fluorophenyl groups attached to a pyrazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-6-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a pyrazole intermediate, followed by the introduction of the ethylphenyl and fluorophenyl groups through substitution reactions. The final step often involves the formation of the carboxylic acid group through oxidation or hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-6-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.
Scientific Research Applications
3-(4-ethylphenyl)-6-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Industry: The compound can be utilized in the development of advanced materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-6-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylphenyl)-6-(4-chlorophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 3-(4-ethylphenyl)-6-(4-bromophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 3-(4-ethylphenyl)-6-(4-iodophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Uniqueness
The uniqueness of 3-(4-ethylphenyl)-6-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid lies in the combination of its ethyl and fluorophenyl groups. These substituents impart distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. Compared to similar compounds, the presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C21H16FN3O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-6-(4-fluorophenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C21H16FN3O2/c1-2-12-3-5-14(6-4-12)19-18-16(21(26)27)11-17(23-20(18)25-24-19)13-7-9-15(22)10-8-13/h3-11H,2H2,1H3,(H,26,27)(H,23,24,25) |
InChI Key |
OUQUAMKZYXLKMS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C3C(=CC(=NC3=NN2)C4=CC=C(C=C4)F)C(=O)O |
Origin of Product |
United States |
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